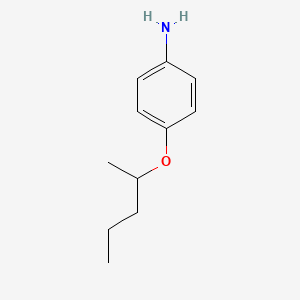

4-(1-methylbutoxy)Benzenamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-pentan-2-yloxyaniline |

InChI |

InChI=1S/C11H17NO/c1-3-4-9(2)13-11-7-5-10(12)6-8-11/h5-9H,3-4,12H2,1-2H3 |

InChI Key |

SBQKIULAIOOWCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OC1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Alkoxy Substituted Benzenamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within the 4-(1-methylbutoxy)benzenamine molecule can be established.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the 1-methylbutoxy group.

The aromatic region typically shows a characteristic AA'BB' splitting pattern for 1,4-disubstituted benzene (B151609) rings. The protons ortho to the electron-donating amino group (H-2, H-6) are expected to be shielded and appear upfield compared to the protons ortho to the alkoxy group (H-3, H-5).

The aliphatic side chain produces several signals:

A multiplet for the single proton on the chiral center (H-1').

A multiplet for the methylene (B1212753) group adjacent to the chiral center (H-2').

A multiplet for the subsequent methylene group (H-3').

A triplet for the terminal methyl group (H-4').

A doublet for the methyl group attached to the chiral center (H-1' Me).

The expected chemical shifts (δ) and multiplicities are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-2, H-6) | 6.60 - 6.75 | Doublet | ~8-9 | 2H |

| Aromatic (H-3, H-5) | 6.75 - 6.90 | Doublet | ~8-9 | 2H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | - | 2H |

| O-CH (H-1') | 4.10 - 4.30 | Multiplet (Sextet) | ~6 | 1H |

| -CH₂- (H-2') | 1.55 - 1.75 | Multiplet | ~7 | 2H |

| -CH₂- (H-3') | 1.35 - 1.55 | Multiplet (Sextet) | ~7.5 | 2H |

| CH₃ (H-4') | 0.90 - 1.00 | Triplet | ~7.4 | 3H |

| CH₃ (on C-1') | 1.20 - 1.30 | Doublet | ~6.1 | 3H |

Note: Predicted values are based on standard chemical shift ranges and data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the structure. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the structure of the alkyl chain. chemguide.co.uk The carbon attached to the electronegative oxygen atom (C-1') and the aromatic carbon attached to the nitrogen (C-1) will appear at characteristic downfield shifts. libretexts.org

The expected chemical shifts for each carbon atom are detailed in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (Ar-NH₂) | 140 - 142 |

| C-4 (Ar-O) | 152 - 154 |

| C-2, C-6 (Ar-CH) | 115 - 117 |

| C-3, C-5 (Ar-CH) | 118 - 120 |

| C-1' (O-CH) | 75 - 77 |

| C-2' (-CH₂-) | 38 - 40 |

| C-3' (-CH₂-) | 18 - 20 |

| C-4' (Terminal -CH₃) | 13 - 15 |

| C-1' Me (-CH₃) | 22 - 24 |

Note: Predicted values are based on standard chemical shift ranges and may vary with experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. researchgate.net For this compound, COSY would show correlations between adjacent aromatic protons (H-2/H-3 and H-5/H-6, though weak in a symmetric system) and, more importantly, would map the connectivity of the entire alkyl chain. Cross-peaks would be expected between:

H-1' and both H-2' and the H-1' methyl protons.

H-2' and both H-1' and H-3'.

H-3' and both H-2' and H-4'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com For instance, the proton signal at δ ~4.2 ppm (H-1') would show a cross-peak to the carbon signal at δ ~76 ppm (C-1'), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the aliphatic proton H-1' (δ ~4.2 ppm) to the aromatic carbon C-4 (δ ~153 ppm), confirming the ether linkage.

Correlations from the aromatic protons H-3 and H-5 (δ ~6.8 ppm) to the aliphatic carbon C-1' (δ ~76 ppm), further confirming the ether bond.

Correlations from the H-1' methyl protons (δ ~1.25 ppm) to C-1' and C-2'.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound, separating it from any starting materials, byproducts, or residual solvents. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

The fragmentation of this compound under electron ionization (EI) would be expected to follow predictable pathways for ethers and anilines. The molecular ion peak [M]⁺ at m/z 179 would be observed. Key fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers. This would result in the loss of a propyl radical (•C₃H₇) to yield a fragment at m/z 136, or the loss of an ethyl radical (•C₂H₅) from the other side of the chiral center, leading to a fragment at m/z 150.

Benzylic Cleavage: Cleavage of the C-O bond can occur, leading to the formation of a radical cation of the side chain at m/z 71 or the aminophenol radical cation at m/z 108.

McLafferty Rearrangement: While less common for this specific structure, rearrangement followed by fragmentation could also occur. miamioh.edu

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 150 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 136 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 108 | [HOC₆H₄NH₂]⁺ | Cleavage of the C-O ether bond |

| 71 | [C₅H₁₁]⁺ | Cleavage of the C-O ether bond |

High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate measurement of the mass-to-charge ratio, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₁H₁₇NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. researchgate.net The calculated exact mass for the neutral molecule is 179.13101 g/mol . HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield a measured m/z value extremely close to the calculated value of 180.13829, thereby confirming the elemental composition. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar compounds like this compound. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, analysis in positive ion mode is standard. The basic amino group readily accepts a proton, leading to the formation of a prominent protonated molecule, [M+H]⁺. Given the molecular weight of this compound (C₁₁H₁₇NO) is 179.26 g/mol , the expected mass-to-charge ratio (m/z) for the singly charged protonated molecule would be approximately 180.27. The high sensitivity of ESI-MS allows for the detection of this ion even at very low concentrations, making it a powerful tool for confirming the molecular weight of the target compound.

| Ion Species | Predicted m/z | Ionization Mode |

| [M+H]⁺ | ~180.27 | Positive |

This table is based on theoretical calculations for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the [M+H]⁺ ion (m/z ≈ 180.27) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several characteristic pathways. A primary fragmentation event would likely involve the cleavage of the C-O bond of the ether linkage. This could occur in two ways:

Loss of the 1-methylbutoxy group as an alkene: A common fragmentation pathway for ethers is the neutral loss of the alkyl group as an alkene, in this case, pentene (C₅H₁₀), resulting from a rearrangement. This would generate a product ion corresponding to protonated p-aminophenol at m/z ≈ 110.1.

Cleavage yielding the 1-methylbutyl cation: Alternatively, cleavage could result in the formation of a 1-methylbutyl cation (C₅H₁₁)⁺ with an m/z of 71.1, leaving a neutral p-aminophenoxy radical.

Further fragmentation of the ion at m/z ≈ 110.1 could involve the loss of carbon monoxide (CO), a characteristic fragmentation of phenols, to yield an ion at m/z ≈ 82.1. These predictable fragmentation patterns provide strong evidence for the specific arrangement of the alkoxy group and the benzenamine core, allowing for unambiguous structural confirmation.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| ~180.27 | ~110.1 | C₅H₁₀ (pentene) |

| ~180.27 | ~71.1 | C₆H₆NO• (p-aminophenoxy radical) |

| ~110.1 | ~82.1 | CO (carbon monoxide) |

This table outlines predicted fragmentation pathways for the [M+H]⁺ ion of this compound.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its constituent functional groups. For the closely related compound, p-ethoxyaniline, characteristic IR peaks have been reported. researchgate.netsemanticscholar.org Based on this, the following absorptions can be predicted for this compound:

N-H Stretching: The primary amine group (-NH₂) will show two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and butyl groups will be observed as strong bands in the 2850-2960 cm⁻¹ region.

C=C Stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching vibration is expected in the range of 1230-1270 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic C-N bond will likely appear in the 1250-1360 cm⁻¹ region.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Primary Amine (N-H) | 3300-3500 | Asymmetric & Symmetric Stretch |

| Aromatic C-H | >3000 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| Aromatic C=C | 1500-1600 | Stretch |

| Aryl-Alkyl Ether (C-O) | 1230-1270 | Stretch |

| Aromatic C-N | 1250-1360 | Stretch |

This table presents the expected IR absorption bands for this compound based on known data for analogous compounds.

Chromatographic Techniques for Separation, Purification, and Analytical Quantitation

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds. For alkoxy-substituted anilines, reverse-phase HPLC is a commonly employed method. google.combac-lac.gc.ca In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

For the analysis of this compound, a gradient elution method would likely be used, where the proportion of the organic modifier is gradually increased over time. This allows for the efficient separation of the target compound from any starting materials, byproducts, or degradation products. The retention time of the compound is influenced by its polarity; the relatively nonpolar nature of the 1-methylbutoxy group would lead to a longer retention time compared to more polar impurities. Detection is typically achieved using a UV detector, as the benzene ring possesses a strong chromophore. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area.

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution | Gradient |

| Detection | UV (e.g., at 254 nm) |

This table outlines a typical HPLC method for the purity analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the appropriate solvent system for a larger-scale separation. quizlet.comquizlet.com For this compound, the stationary phase would typically be silica (B1680970) gel, a polar adsorbent.

The choice of mobile phase (eluent) is crucial for achieving good separation. The eluent's polarity is adjusted to control the movement of the compounds up the plate. A nonpolar compound will travel further up the plate (higher Retention Factor, Rf), while a polar compound will interact more strongly with the silica gel and have a lower Rf. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often used. For instance, a method involving hydrolysis of a related compound to p-phenetidine (B124905) utilized dichloromethane (B109758) as the mobile phase. dss.go.th The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.

| Stationary Phase | Mobile Phase Example | Visualization |

| Silica Gel | 80:20 Hexanes:Ethyl Acetate | UV light (254 nm) or KMnO₄ stain |

| Silica Gel | Dichloromethane | UV light (254 nm) or KMnO₄ stain |

This table provides examples of TLC systems suitable for the analysis of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Responses

While specific experimental UV-Visible spectroscopic data for this compound is not extensively available in peer-reviewed literature, its electronic absorption and photophysical characteristics can be reliably inferred from the well-documented behavior of structurally analogous 4-alkoxy-substituted benzenamines. The electronic properties of these molecules are primarily dictated by the benzene ring chromophore, functionalized with a powerful electron-donating amino group (-NH₂) and a moderately electron-donating alkoxy group (-OR) in a para-configuration.

The UV-Visible spectrum of such compounds is dominated by electronic transitions involving the π-electron system of the aromatic ring. wikipedia.org The primary absorption bands arise from π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. up.ac.za In benzene, these transitions occur at approximately 180 nm, 200 nm, and a weaker, symmetry-forbidden band around 255 nm. wikipedia.org

The presence of both the amino and alkoxy substituents, which act as auxochromes, significantly modifies this absorption profile. These groups, possessing non-bonding electron pairs (n-electrons), extend the conjugated system through resonance. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. up.ac.za For instance, the closely related compound 4-ethoxybenzenamine exhibits absorption maxima at 238 nm and 298 nm in ethanol, while 4-methoxyaniline shows peaks at 235 nm and 299 nm in the same solvent. nist.govnist.gov These transitions are characteristic of the benzenoid π → π* system as perturbed by the strong electron-donating substituents. A weaker n → π* transition, involving the excitation of a non-bonding electron from the nitrogen or oxygen atom to a π* orbital, may also be present but is often obscured by the more intense π → π* bands. libretexts.org

Interactive Data Table: Representative UV-Visible Absorption Data

The following table provides typical UV-Visible absorption maxima for benzenamine derivatives with para-alkoxy substituents, illustrating the characteristic spectral features.

| Compound Name | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| 4-Methoxyaniline | Ethanol | 235 | 299 |

| 4-Ethoxybenzenamine | Ethanol | 238 | 298 |

Solvatochromism and Photophysical Responses

Alkoxy-substituted benzenamines are known to exhibit solvatochromism, where the position of the absorption maximum (λmax) is dependent on the polarity of the solvent. ijcce.ac.ir This phenomenon arises from differential solvation of the molecule's ground and excited states. wikipedia.orgijcce.ac.ir Typically, these molecules display positive solvatochromism (a bathochromic or red shift) as solvent polarity increases. This shift indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents, which lowers the energy required for the electronic transition. biointerfaceresearch.comrsc.org

The photophysical response of 4-alkoxy-substituted benzenamines often includes fluorescence. nih.gov The introduction of electron-donating groups like alkoxy substituents can enhance fluorescence intensity and influence the quantum yield. nih.gov The fluorescence emission is also subject to solvent effects, often showing a Stokes shift (the difference between the absorption and emission maxima) that varies with solvent polarity. beilstein-journals.org Environmental factors such as pH can also significantly alter the fluorescence properties by protonating or deprotonating the amino group, thereby changing the electronic structure of the molecule. nih.govrsc.org The fluorescence of related aniline (B41778) derivatives is known to be sensitive to environmental factors, including quenching in protic solvents like water. nih.gov

Interactive Data Table: Factors Influencing Photophysical Properties

This table summarizes the key photophysical phenomena observed in alkoxy-substituted benzenamines and the factors that modulate them.

| Photophysical Property | Influencing Factors | Expected Effect on this compound |

| Solvatochromism | Solvent Polarity | Positive solvatochromism (red shift in λmax) with increasing solvent polarity. |

| Fluorescence | Molecular Structure, Solvent, pH | Expected to be fluorescent; emission wavelength and intensity dependent on solvent environment and pH. |

| Stokes Shift | Solvent Polarity | The energy difference between absorption and emission maxima is expected to increase in more polar solvents. |

Computational Chemistry and Theoretical Modeling of 4 1 Methylbutoxy Benzenamine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(1-methylbutoxy)benzenamine, DFT calculations are essential for determining its fundamental chemical and electronic properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. youtube.com For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

The key structural features include the planar benzene (B151609) ring, the amino group (-NH₂), and the flexible 1-methylbutoxy side chain. The conformational landscape is primarily defined by the rotation around two key single bonds: the C(aryl)−O bond and the O−C(alkyl) bond. DFT calculations can identify the most stable conformers by mapping the potential energy surface as these dihedral angles are varied. The results of such an analysis would reveal the preferred spatial orientation of the bulky 1-methylbutoxy group relative to the plane of the benzenamine ring, which is crucial for understanding its steric interactions and how it might fit into a receptor site.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C(aryl)-O | ~1.37 Å |

| Bond Length | O-C(alkyl) | ~1.44 Å |

| Bond Angle | C-N-H | ~112° |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Varies with conformer |

Note: These values are typical and would be precisely determined through DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. thaiscience.info A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom's lone pair, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the aromatic ring, representing potential sites for nucleophilic attack. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -5.0 to -5.5 |

| LUMO | 0.5 to 1.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 |

Note: These are representative energy ranges for similar aromatic amines and would be quantified by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. samipubco.comwolfram.com It is an invaluable tool for understanding intermolecular interactions and predicting reactive sites. researchgate.net The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are favorable for nucleophilic attack. samipubco.com Green represents regions of neutral potential.

For this compound, the MEP map would show a significant negative potential (red) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue). This charge distribution highlights the amino group as a primary site for hydrogen bonding and electrophilic interaction. thaiscience.inforesearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the molecule's dynamic behavior.

For this compound, an MD simulation would be used to explore its conformational flexibility in a simulated environment, such as in a solvent like water or an organic solvent. mdpi.com The simulation would track the trajectories of all atoms, revealing how the 1-methylbutoxy side chain rotates and flexes over time. This provides insights into the molecule's conformational stability, identifying the most persistent shapes and the energy barriers between them. Furthermore, MD simulations can model how the molecule interacts with surrounding solvent molecules, detailing the formation and lifetime of hydrogen bonds and other non-covalent interactions, which is crucial for understanding its solubility and transport properties. nih.govrsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate a set of predictor variables (molecular descriptors) with the biological activity or physicochemical properties of a set of compounds. nih.govmdpi.com These models are widely used in drug discovery and environmental toxicology to predict the characteristics of new or untested chemicals. researchgate.net

The foundation of any QSAR/QSPR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For this compound, these descriptors can be calculated from its computationally optimized structure and are typically grouped into several categories.

Electronic Descriptors: These describe the electronic properties of the molecule. They include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. These are crucial for modeling interactions driven by electrostatic forces. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices. They are important for modeling how the molecule fits into a binding site or interacts with other molecules in a size-dependent manner.

Hydrophobicity Descriptors: These quantify the molecule's tendency to partition between a nonpolar (lipid) and a polar (aqueous) phase. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). Hydrophobicity is a key factor in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govqub.ac.uk

These descriptors, once calculated, can be used to build a mathematical model that predicts a specific activity or property, such as receptor binding affinity, toxicity, or solubility.

Table 3: Key Theoretical Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Hydrophobicity | LogP | The logarithm of the octanol-water partition coefficient; measures lipophilicity. |

Development of Predictive Models for Chemical Reactivity and Physicochemical Profiles

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are instrumental in forecasting the chemical reactivity and physicochemical profiles of novel or understudied compounds like this compound. These models are built upon the principle that the biological activity or physical properties of a chemical are directly related to its molecular structure.

Chemical Reactivity Prediction:

The reactivity of an aromatic amine is largely governed by the electron density on the amine group and the aromatic ring, as well as steric factors. For this compound, the presence of the electron-donating alkoxy group is expected to increase the electron density on the benzene ring, thereby influencing its susceptibility to electrophilic substitution and oxidation reactions.

Predictive models for the reactivity of aromatic amines often employ a variety of molecular descriptors calculated using computational chemistry methods. These descriptors can include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's ability to donate or accept electrons, respectively. A higher HOMO energy for this compound would suggest a greater susceptibility to oxidation.

Quantum Chemical Descriptors: Including atomic charges, dipole moments, and molecular electrostatic potentials, which provide a detailed picture of the electron distribution within the molecule.

Topological and Steric Descriptors: These account for the size, shape, and branching of the molecule, which can influence reaction rates by affecting the accessibility of the reactive sites.

Machine learning algorithms, such as multiple linear regression, support vector machines, and neural networks, are frequently used to build robust predictive models from these descriptors. For instance, studies on the mutagenicity and oxidative degradation of aromatic amines have successfully utilized such models to correlate molecular structure with biological and chemical reactivity. These models, once validated, could be applied to estimate the reactivity profile of this compound.

Physicochemical Profile Prediction:

The physicochemical properties of a molecule, such as its solubility, lipophilicity (logP), and pKa, are crucial for understanding its behavior in various systems, including biological environments. Computational tools can predict these properties with a reasonable degree of accuracy.

For this compound, the predicted physicochemical properties are essential for assessing its potential as a drug candidate or for understanding its environmental fate. The lipophilic 1-methylbutoxy group would be expected to increase its logP value, suggesting a higher affinity for nonpolar environments.

| Property | Predicted Value | Method/Software |

| Molecular Weight | 179.26 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 3.1 | ALOGPS |

| Water Solubility | 0.24 g/L | ALOGPS |

| pKa (Basic) | 4.8 | ChemAxon |

This table presents computationally predicted physicochemical properties for this compound. The values are estimates generated by various software and have not been experimentally verified.

Molecular Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. While no specific molecular docking studies for this compound have been published, we can infer its potential interactions based on studies of similar alkoxy aniline derivatives.

Computational Simulation of Binding to Enzyme Active Sites

The binding of a ligand to the active site of an enzyme is a critical step in enzyme inhibition. Computational simulations can model this process and provide insights into the binding affinity and the specific interactions that stabilize the ligand-enzyme complex. For this compound, the aniline and alkoxy moieties would be key determinants of its binding mode.

For example, in the context of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, docking studies of various aniline derivatives have revealed important interactions. The aromatic ring of the aniline can engage in π-π stacking interactions with aromatic residues in the enzyme's active site gorge, such as tryptophan and tyrosine. The amine group can form hydrogen bonds with amino acid residues, and the alkoxy chain can fit into hydrophobic pockets within the active site.

A hypothetical docking simulation of this compound with an enzyme active site might reveal the following interactions:

| Interaction Type | Potential Interacting Residues in an Enzyme Active Site | Moiety of this compound Involved |

| Hydrogen Bonding | Aspartate, Serine, Threonine | Amine group (-NH2) |

| π-π Stacking | Tryptophan, Tyrosine, Phenylalanine | Benzene ring |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | 1-methylbutoxy group |

This table illustrates the potential types of interactions that this compound could form within an enzyme's active site, based on the general principles of molecular docking and studies of analogous compounds.

Receptor Binding Simulations for Probing Molecular Recognition

Similar to enzyme active sites, receptors on the cell surface or within the cell have specific binding pockets where ligands can dock. Receptor binding simulations can elucidate the molecular recognition events that trigger a biological response. The structural features of this compound, including its size, shape, and distribution of functional groups, will dictate its ability to bind to specific receptors.

Computational studies on substituted anilines have explored their binding to various receptors, including G-protein coupled receptors (GPCRs). These studies often highlight the importance of a combination of hydrophobic and polar interactions for achieving high binding affinity and selectivity. The 1-methylbutoxy group of this compound could play a significant role in anchoring the molecule within a hydrophobic pocket of a receptor, while the amine group could form crucial hydrogen bonds to orient the molecule correctly for optimal binding.

Prediction of Collision Cross-Section (CCS) Values for Ion Mobility Mass Spectrometry

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross-section (CCS) is a key parameter derived from IM-MS experiments and represents the effective area of the ion as it tumbles and collides with a buffer gas. The prediction of CCS values is becoming increasingly important for the identification of unknown compounds.

For this compound, predicted CCS values can aid in its identification in complex mixtures when authentic standards are not available. Various computational methods, including machine learning models, are being developed to predict CCS values with high accuracy. These models are trained on large datasets of experimentally measured CCS values and use molecular descriptors to learn the relationship between molecular structure and CCS.

Predicted CCS values for different adducts of this compound are available in public databases like PubChem.

| Adduct | m/z | Predicted CCS (Ų) | Prediction Method |

| [M+H]⁺ | 180.1383 | 133.2 | Machine Learning-based |

| [M+Na]⁺ | 202.1202 | 138.5 | Machine Learning-based |

This table shows predicted Collision Cross-Section (CCS) values for protonated and sodiated adducts of this compound. These values are computationally derived and serve as a reference for identification in ion mobility-mass spectrometry experiments.

The development of accurate CCS prediction tools is a rapidly advancing area of computational chemistry. These tools leverage various machine learning algorithms, such as support vector machines, random forests, and deep neural networks, trained on extensive libraries of experimental CCS data. The input for these models typically includes a combination of 2D and 3D molecular descriptors that capture the structural and electronic features of the molecule. The availability of such predictive tools is invaluable for the tentative identification of compounds like this compound in metabolomics and other complex sample analyses.

Investigation of Molecular Interactions and Biochemical Pathway Modulation Non Clinical Perspective

Mechanistic Studies of Intramolecular and Intermolecular Chemical Reactivity

The chemical reactivity of 4-(1-methylbutoxy)benzenamine is principally dictated by the interplay between the electron-donating amino (-NH₂) group and the 1-methylbutoxy ether group, both of which influence the electron density of the aromatic ring. As an aniline (B41778) derivative, its reactivity is well-understood based on the established chemistry of aromatic amines.

The amino group and the alkoxy group are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. Since they are para to each other, they activate the ortho positions (2, 3, 5, and 6) on the benzene (B151609) ring, making the molecule susceptible to reactions such as halogenation, nitration, and sulfonation.

Intramolecular Interactions:

Intramolecular interactions in this compound are primarily related to the conformational flexibility of the 1-methylbutoxy side chain. The molecule can adopt various conformations due to rotation around the C-O and C-C single bonds of the alkoxy group. While not extensively studied for this specific molecule, intramolecular hydrogen bonding is generally not a significant factor in simple aniline ethers.

Intermolecular Reactivity:

The intermolecular reactivity of this compound is characteristic of aromatic amines. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. Key intermolecular reactions include:

Salt Formation: As a weak base, it reacts with strong acids to form anilinium salts. mdpi.com

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides.

Alkylation: The nitrogen can be alkylated, although over-alkylation can be an issue.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt. This intermediate is highly versatile in organic synthesis and can be used to introduce a wide variety of functional groups onto the aromatic ring. nih.gov

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to a complex mixture of products, including colored polymers. nih.gov The specific products depend on the oxidizing agent and reaction conditions.

Coupling Reactions: The activated aromatic ring can participate in various coupling reactions, which are fundamental in the synthesis of more complex molecules.

The presence of the 1-methylbutoxy group can sterically hinder reactions at the ortho positions to some extent and influences the compound's solubility in organic solvents.

| Reaction Type | Reagents | Products | Significance |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents | Substituted aniline derivatives | Functionalization of the aromatic ring |

| Diazotization | Nitrous acid (HNO₂) | Diazonium salt | Versatile synthetic intermediate nih.gov |

| Acylation | Acyl chlorides, Anhydrides | Amides | Formation of stable derivatives |

| Oxidation | Various oxidizing agents | Quinones, Nitroso compounds, Polymers | Leads to colored products and polymerization nih.gov |

Elucidation of Molecular-Level Interactions within Model Biochemical Systems

Understanding the interactions of this compound at a molecular level is crucial for predicting its behavior in biochemical systems. This involves studying its potential to modulate enzyme activity and its non-covalent interactions with biomolecular fragments.

Xenobiotics like this compound are often metabolized by the Cytochrome P450 (CYP) superfamily of enzymes. metaboanalyst.ca Aniline and its derivatives are known to interact with these enzymes, sometimes acting as inhibitors. nih.govresearchgate.net The inhibition of CYP enzymes is a major mechanism behind drug-drug interactions. koreascience.kr

The potential for this compound to act as a CYP inhibitor can be understood through several mechanisms:

Competitive Inhibition: The molecule may bind to the active site of a CYP enzyme, competing with the endogenous substrate. The binding affinity would be determined by the shape and electronic properties of the molecule, and how well it fits into the active site. The lipophilic 1-methylbutoxy group could enhance binding to the hydrophobic active sites of many CYP isoforms.

Non-competitive Inhibition: The molecule could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic activity.

Mechanism-Based Inhibition (Suicide Inhibition): Some aniline derivatives can be metabolically activated by CYP enzymes into reactive intermediates. These intermediates can then covalently bind to the enzyme, leading to its irreversible inactivation. mdpi.com For anilines, this often involves oxidation of the amino group.

The specific CYP isoforms that might be inhibited by this compound would depend on the size and shape of the enzyme's active site. Structure-activity relationship studies of aniline analogues have shown that the nature and position of substituents on the aromatic ring are critical in determining the potency and selectivity of CYP inhibition. mdpi.com For instance, halogenated anilines have shown inhibitory activity against human CYP2E1. researchgate.net

| Inhibition Mechanism | Description | Key Molecular Features |

|---|---|---|

| Competitive | Binds to the active site, blocking the substrate. | Shape complementarity, hydrophobicity of the alkoxy chain. |

| Non-competitive | Binds to an allosteric site, altering enzyme conformation. | Ability to bind to sites other than the active site. |

| Mechanism-Based | Metabolic activation to a reactive intermediate that covalently binds to the enzyme. mdpi.com | Susceptibility of the amino group to oxidation. |

Non-covalent interactions are fundamental to the binding of small molecules to biological macromolecules like proteins and nucleic acids. kinampark.comnih.gov For this compound, the key non-covalent interactions are hydrogen bonding and pi-pi stacking.

Hydrogen Bonding: The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen and the oxygen of the ether linkage can act as hydrogen bond acceptors. In the context of a protein's active site, the amino group could form hydrogen bonds with amino acid residues that have carbonyl groups (e.g., aspartate, glutamate) or hydroxyl groups (e.g., serine, threonine).

Pi-Pi Stacking: The electron-rich benzene ring can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions are important for stabilizing the binding of the molecule in a protein's active site. The electron-donating nature of the amino and alkoxy groups enhances the electron density of the aromatic ring, which influences the strength and geometry of these stacking interactions.

The combination of these non-covalent interactions determines how this compound orients itself within a biological binding site and the strength of its binding.

Theoretical Modeling of Chemical Transformations in Complex Biological Milieus (Excluding Physiological Effects)

Theoretical modeling provides a powerful tool for predicting the fate of xenobiotics in biological systems without conducting laboratory experiments. These in silico methods can predict potential metabolites and map the biochemical pathways the compound might enter.

The metabolism of anilines typically proceeds through Phase I and Phase II reactions. In silico tools can predict the likely products of these transformations for this compound. nih.gov

Phase I Reactions: These are generally oxidation, reduction, and hydrolysis reactions, primarily catalyzed by Cytochrome P450 enzymes. For this compound, likely Phase I transformations include:

N-oxidation: Oxidation of the amino group to form a hydroxylamine or a nitroso derivative.

Aromatic hydroxylation: Introduction of a hydroxyl group onto the benzene ring, typically at a position ortho to the amino or alkoxy group.

O-dealkylation: Cleavage of the ether bond to form 4-aminophenol and a corresponding ketone or alcohol from the 1-methylbutoxy group.

Aliphatic hydroxylation: Oxidation of the 1-methylbutoxy side chain.

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Predicted Phase II metabolites would include:

Glucuronidation: Conjugation with glucuronic acid at the amino group or a hydroxyl group introduced during Phase I.

Sulfation: Conjugation with a sulfate group, again at the amino or a hydroxyl group.

Acetylation: Acetylation of the amino group to form an acetamide.

The relative importance of these pathways would depend on the specific enzymes involved and the organism.

| Metabolic Phase | Reaction Type | Potential Products/Intermediates |

|---|---|---|

| Phase I | N-oxidation | 4-(1-methylbutoxy)phenylhydroxylamine |

| Aromatic Hydroxylation | 2-amino-5-(1-methylbutoxy)phenol | |

| O-dealkylation | 4-aminophenol | |

| Aliphatic Hydroxylation | Hydroxylated 1-methylbutoxy side chain derivatives | |

| Phase II | Glucuronidation | Glucuronide conjugates |

| Sulfation | Sulfate conjugates | |

| Acetylation | N-acetyl-4-(1-methylbutoxy)benzenamine |

Bioinformatics tools can place a novel compound within the context of the entire metabolic network of an organism. wikipedia.org This allows for a systems-level understanding of its potential biochemical impact.

Metabolic Network Modeling: Genome-scale metabolic models (GEMs) are mathematical representations of the complete set of metabolic reactions in an organism. plos.org By introducing a xenobiotic like this compound into the model, it is possible to simulate its metabolic fate and predict how it might perturb endogenous metabolic fluxes.

Pathway Mapping Algorithms: Algorithms like mummichog are designed for pathway analysis of metabolomics data, but the principles can be applied conceptually to predict pathways for a new compound. uab.eduomicsforum.ca Mummichog works by mapping mass spectrometry features to a metabolic network to infer pathway activity without definitively identifying every metabolite. metaboanalyst.catandfonline.com

For a single compound like this compound, a similar approach would involve:

Predicting its metabolites using the methods described in section 5.3.1.

Mapping these predicted metabolites to a known metabolic network database (like KEGG or BioCyc).

Identifying the metabolic pathways that are enriched with these predicted metabolites.

This approach could suggest, for example, that the metabolism of this compound might intersect with pathways of amino acid metabolism (due to the aniline structure) or xenobiotic degradation pathways. Such in silico analyses can generate hypotheses for further experimental validation.

Future Directions and Emerging Research Avenues for Alkoxy Substituted Benzenamines

Exploration of Green Chemistry Principles in Synthesis

The synthesis of alkoxy-substituted benzenamines is undergoing a paradigm shift towards more environmentally benign methodologies, guided by the principles of green chemistry. yale.eduacs.orgepa.gov Traditional synthetic routes are being re-evaluated to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key focus is the application of green principles to the Williamson ether synthesis, a fundamental reaction for creating the ether linkage in many alkoxy-substituted benzenamines. researchgate.netchegg.com This involves replacing conventional volatile organic solvents with greener alternatives such as water or employing surfactant-assisted synthesis in aqueous media to enhance reaction rates and facilitate product separation. researchgate.net The use of catalytic reagents over stoichiometric ones is another cornerstone of this approach, aiming to improve atom economy and reduce waste. acs.org Researchers are also exploring alternative energy sources, such as microwave irradiation, to accelerate reaction times and reduce energy consumption compared to conventional heating methods.

Furthermore, efforts are being made to develop synthetic pathways that utilize renewable feedstocks, moving away from petroleum-based starting materials. yale.edu The design of chemical processes with real-time analysis for pollution prevention is also gaining traction, allowing for better control over reaction conditions and minimizing the formation of byproducts. acs.orgepa.gov

Integration of Advanced Machine Learning and Artificial Intelligence in Computational Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the design and discovery of new alkoxy-substituted benzenamines with tailored properties. rsc.orgyoutube.comresearchgate.net By leveraging large datasets of chemical information, ML models can predict the physicochemical properties and biological activities of novel compounds, significantly accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this integration. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. For benzenamine derivatives, QSAR can be used to predict toxicity, reactivity, and potential applications, guiding the synthesis of new compounds with desired characteristics. nih.govresearchgate.net

Development of Ultrasensitive Analytical Techniques for Trace Analysis

The detection and quantification of alkoxy-substituted benzenamines, particularly at trace levels in complex environmental and biological matrices, are critical for safety and environmental monitoring. nih.gov Consequently, there is a significant research effort focused on developing more sensitive, selective, and rapid analytical techniques.

Advanced chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors, are being refined to achieve lower detection limits. researchgate.netnih.gov Capillary electrophoresis with amperometric detection has also emerged as a powerful tool for the analysis of aromatic amines in water samples. researchgate.net

Solid-phase extraction (SPE) and solid-phase microextraction (SPME) techniques are being optimized to effectively preconcentrate trace amounts of aromatic amines from environmental samples, thereby enhancing the sensitivity of subsequent analytical measurements. ingentaconnect.comacs.org The development of novel sorbent materials for these extraction techniques is an active area of research, aiming to improve extraction efficiency and selectivity for specific classes of aromatic amines.

Design and Synthesis of Functional Derivatives for Advanced Materials Science Applications

Alkoxy-substituted benzenamines are valuable building blocks for the synthesis of a wide range of functional materials due to the influence of the alkoxy group on the electronic and physical properties of the molecule. rsc.orgresearchgate.net

One of the most prominent applications is in the field of liquid crystals. spiedigitallibrary.orgrsc.orgtandfonline.comtandfonline.com The length and branching of the alkoxy chain can be systematically varied to tune the mesomorphic properties of the resulting compounds, leading to the formation of different liquid crystalline phases such as nematic and smectic phases. spiedigitallibrary.orgtandfonline.com These materials are essential components in display technologies and other optoelectronic devices.

In polymer science, the incorporation of alkoxy-substituted aniline (B41778) monomers can enhance the solubility and processability of conducting polymers like polyaniline. rsc.org This allows for the fabrication of thin films with tailored electronic and optical properties for applications in sensors, electronic devices, and corrosion protection. The specific nature of the alkoxy substituent can influence the morphology and electrical properties of the resulting polymers. rsc.org

Theoretical Frameworks for Predicting Novel Chemical Reactivity and Selectivity

Theoretical and computational chemistry are playing an increasingly important role in understanding and predicting the chemical reactivity and selectivity of alkoxy-substituted benzenamines. These approaches provide valuable insights into reaction mechanisms and help in the design of more efficient synthetic strategies.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the electronic structure of these molecules. These calculations can elucidate the effects of the alkoxy group on the electron density distribution in the benzene (B151609) ring, thereby predicting the regioselectivity of electrophilic aromatic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) models are also employed to develop correlations between molecular descriptors and chemical reactivity. chemijournal.commdpi.com By analyzing a series of related compounds, these models can predict the reactivity of new, unsynthesized alkoxy-substituted benzenamines, guiding experimental efforts towards the most promising candidates. These theoretical frameworks are instrumental in advancing our fundamental understanding of the chemical behavior of this important class of compounds.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1-methylbutoxy)benzenamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkoxylation of aniline derivatives using 1-methylbutanol or its halide derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). For example, tert-butoxy-substituted analogs are synthesized via nucleophilic substitution under reflux with controlled stoichiometry to minimize side reactions . Yield optimization requires precise control of temperature (80–120°C), solvent polarity (e.g., toluene or DMF), and catalyst loading (5–10 mol%) .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve the methoxybutyl substituent’s chemical environment (δ ~3.5–4.0 ppm for OCH₂ and δ ~1.0–1.5 ppm for methyl groups) .

- FT-IR : Stretching frequencies at ~1240 cm⁻¹ (C-O-C) and ~3350 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₇NO: calc. 180.1388) .

Q. How does steric hindrance from the 1-methylbutoxy group influence reactivity in downstream transformations?

- Methodological Answer : The bulky alkoxy group inhibits electrophilic substitution at the para-amine site, directing reactions to ortho positions or favoring protective group strategies. For example, tert-butoxy analogs are used to shield amines during multi-step syntheses, enabling selective functionalization .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields when using different Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃)?

- Methodological Answer : Discrepancies arise from catalyst Lewis acidity, solvent compatibility, and moisture sensitivity. AlCl₃ provides higher yields in anhydrous toluene (85–90%), while FeCl₃ is less efficient (~60%) due to partial hydrolysis. Controlled experiments under inert atmospheres and pre-dried solvents are critical for reproducibility .

Q. What advanced catalytic systems enhance the efficiency of synthesizing diarylamine derivatives from this compound?

- Methodological Answer : Bimetallic Au-Pd/TiO₂ catalysts enable acceptorless dehydrogenative aromatization, converting cyclohexanol derivatives to diarylamines with >90% selectivity. Key parameters include catalyst loading (1–2 wt%), temperature (160°C), and solvent-free conditions .

Q. What challenges arise in interpreting NMR spectra of this compound derivatives, and how can they be mitigated?

- Methodological Answer : Signal overlap from diastereotopic protons in the methylbutoxy chain complicates integration. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.